molecular formula C9H7ClFN B15321755 3-Chloro-4-fluorophenylpropanenitrile

3-Chloro-4-fluorophenylpropanenitrile

Cat. No.: B15321755
M. Wt: 183.61 g/mol
InChI Key: XXHXDONHTWCLDF-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClFN It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a nitrile source under specific conditions. One common method is the reaction of 3-chloro-4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(3-chloro-4-fluorophenyl)propanenitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution: Products include various substituted phenylpropanenitriles.

    Reduction: The primary product is 3-(3-chloro-4-fluorophenyl)propanamine.

    Oxidation: Products include 3-(3-chloro-4-fluorophenyl)propanoic acid and other oxidized derivatives.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.

    3-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile.

    3-Chloro-4-fluorophenylacetonitrile: Another nitrile derivative with similar chemical properties.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7ClFN/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6H,1-2H2

InChI Key

XXHXDONHTWCLDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)Cl)F

Origin of Product

United States

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